4-Chloro-3-formylbenzenesulfonic acid

描述

Significance of Aryl Sulfonic Acids in Contemporary Chemical Research

Aryl sulfonic acids, organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, are fundamental in modern organic chemistry. ontosight.aifiveable.me Their importance stems from a combination of unique properties, including strong acidity and high water solubility, conferred by the sulfonic acid moiety. ontosight.aiontosight.ai These compounds are not commonly found in nature but are produced in large quantities for industrial applications. researchgate.net

In synthetic chemistry, aryl sulfonic acids are invaluable intermediates. britannica.com The sulfonation of aromatic compounds is described as one of the most crucial reactions in industrial organic chemistry, providing a pathway to introduce other functional groups. wikipedia.orglibretexts.org The sulfonic acid group can act as a directing group in electrophilic aromatic substitution or be replaced in nucleophilic substitution reactions, allowing for the synthesis of a wide array of complex molecules. fiveable.me

Furthermore, aryl sulfonic acids and their derivatives are integral to numerous industries:

Dyes and Pigments: They are key precursors in the manufacturing of water-soluble dyes, such as azo and anthraquinone (B42736) dyes. britannica.comontosight.ai

Pharmaceuticals: This class of compounds serves as a foundation for many drug formulations. capitalresin.com They are used as catalysts in the synthesis of active pharmaceutical ingredients (APIs) and can be incorporated into drug structures to modify properties like solubility and efficacy. ontosight.aicapitalresin.com

Catalysts: Their strong acidic nature makes them effective catalysts in various organic reactions, including esterification and hydrolysis. britannica.comontosight.aiontosight.ai Metal complexes of certain sulfonic acid derivatives are used as homogeneous catalysts in industrial processes. britannica.com

Detergents and Surfactants: The sodium salts of alkylated benzenesulfonic acids are widely used as synthetic detergents. britannica.comontosight.ai

Contextualizing 4-Chloro-3-formylbenzenesulfonic acid within Substituted Benzenesulfonic Acid Chemistry

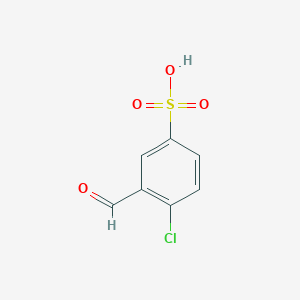

This compound (CAS No. 60767-69-3) is a multifunctional derivative of benzenesulfonic acid. chemicalbook.com Its chemical identity is defined by a benzene (B151609) ring substituted with a sulfonic acid group, a chlorine atom, and a formyl (aldehyde) group. This specific arrangement of functional groups dictates its unique reactivity and utility as a chemical intermediate. musechem.com

The compound's structure features a sulfonic acid group at the 1-position, a formyl group at the 3-position, and a chlorine atom at the 4-position. The sulfonic acid group, a powerful electron-withdrawing group, significantly influences the electron density of the aromatic ring, making it less susceptible to further electrophilic aromatic substitution. fiveable.meyoutube.com The presence of the aldehyde and chloro groups further modifies its reactivity profile, making it a versatile building block. The sulfonic acid group also enhances the compound's solubility in aqueous solutions, a useful property for many reactions. britannica.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60767-69-3 |

| Molecular Formula | C7H5ClO4S |

| Molecular Weight | 220.63 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-1-formylbenzene-5-sulfonic acid |

| InChIKey | FKBTZADMCXPVSF-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govmacsenlab.comindiafinechemicals.com

The synthesis of this compound is typically achieved through the sulfonation of 2-chlorobenzaldehyde (B119727). This process involves reacting 2-chlorobenzaldehyde with fuming sulfuric acid. The distinct functional groups on the molecule allow for a range of subsequent chemical transformations: the formyl group can undergo oxidation to a carboxylic acid or reduction to an alcohol, while the chloro group can be replaced via nucleophilic substitution reactions.

Emerging Research Trajectories and Future Directions for this compound in Scholarly Inquiry

The primary role of this compound in academic and industrial research is as a high-value intermediate in organic synthesis. musechem.com Its trifunctional nature allows for the construction of complex molecular architectures, positioning it as a key component in the development of new materials and bioactive compounds. musechem.com

A significant application of this compound is in the synthesis of dyes. For instance, it is a crucial precursor in the preparation of Isosulfan blue, a triphenylmethane (B1682552) dye used in medical diagnostics. The synthesis involves reacting this compound with an alkali metal sulfite (B76179).

Future research is likely to continue leveraging the compound's versatile reactivity. The formyl group is particularly useful for building larger molecules through reactions like condensation and nucleophilic addition. ontosight.ai This opens pathways for its use in pharmaceutical research as a key building block for potential drug candidates. musechem.com Research into new azo compounds and other complex derivatives for applications in materials science and medicine represents a promising direction. ekb.eg The compound's utility may also extend to its use as a probe for studying enzyme-catalyzed reactions and investigating biological pathways. As synthetic methodologies advance, the demand for specialized intermediates like this compound is expected to grow, ensuring its continued relevance in scholarly and applied chemical inquiry.

属性

IUPAC Name |

4-chloro-3-formylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBTZADMCXPVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-69-3 | |

| Record name | 4-Chloro-3-formylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Formylbenzenesulfonic Acid

Established Synthetic Pathways to 4-Chloro-3-formylbenzenesulfonic acid

The traditional and most commonly employed methods for the synthesis of this compound primarily involve the sulfonation of ortho-chlorobenzaldehyde and its derivatives. These pathways are characterized by their reliability and have been scaled for industrial production.

Sulfonation of Ortho-Chlorobenzaldehyde and its Derivatives

The direct sulfonation of ortho-chlorobenzaldehyde stands as a primary route to this compound. This electrophilic aromatic substitution reaction typically utilizes strong sulfonating agents to introduce the sulfonic acid group onto the benzene (B151609) ring.

The reaction commonly employs fuming sulfuric acid (oleum), a solution of sulfur trioxide in sulfuric acid, as the sulfonating agent. The process involves the careful addition of ortho-chlorobenzaldehyde to oleum (B3057394), followed by a controlled heating period. For instance, one established method involves reacting 2-chlorobenzaldehyde (B119727) with 20% fuming sulfuric acid. The reaction mixture is heated to around 70°C for approximately 16 hours to achieve a high yield of the desired product, which can be in the range of 86%. dicp.ac.cn Another variation of this process involves using 65% oleum, where 4-chlorobenzaldehyde (B46862) is introduced to the oleum at a controlled temperature of 10 to 30°C, followed by stirring at 90°C for 2 hours, resulting in a yield of approximately 80% of 2-chloro-4-formyl-benzenesulfonic acid trihydrate. google.com

The reaction conditions, particularly temperature and reaction time, are critical parameters that influence the yield and purity of the final product. Careful control is necessary to minimize the formation of by-products.

| Starting Material | Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chlorobenzaldehyde | 20% Fuming Sulfuric Acid | 15-70 | 16 | 86 |

| 4-Chlorobenzaldehyde | 65% Oleum | 10-30, then 90 | 2 | 80 |

Precursor Compounds and their Transformations in this compound Synthesis

An alternative strategy for the synthesis of related sulfonic acid derivatives of benzaldehyde (B42025) involves the use of precursor compounds and their subsequent chemical transformations. A notable example is the synthesis of o-benzaldehyde sulfonic acid sodium salt from o-chlorobenzaldehyde using sodium sulfite (B76179). This method offers an alternative to direct sulfonation with strong acids.

In this process, o-chlorobenzaldehyde is reacted with an aqueous solution of sodium sulfite, often under high temperature and pressure. The reaction can be catalyzed by iodide ions, where the process is thought to occur in two steps: initial replacement of the chlorine atom by an iodide ion, followed by the replacement of the iodide ion by the sulfite group. rsc.org To circumvent the need for high pressure and temperature, as well as the use of expensive iodide catalysts, methods utilizing surfactants or phase transfer catalysts have been developed. For example, the reaction can be carried out at temperatures between 160-210°C in the presence of a surfactant. google.com Another approach employs a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, allowing the reaction to proceed at a lower temperature of 60-80°C under normal pressure. google.com

A significant side reaction in this process, particularly under alkaline conditions, is the disproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde, which leads to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol. rsc.org

| Precursor | Reagent | Catalyst | Temperature (°C) | Pressure | Key Transformation |

| o-Chlorobenzaldehyde | Sodium Sulfite | Potassium Iodide | High | High | Nucleophilic Aromatic Substitution |

| o-Chlorobenzaldehyde | Sodium Sulfite | Surfactant | 160-210 | Sealed | Nucleophilic Aromatic Substitution |

| o-Chlorobenzaldehyde | Sodium Metabisulfite | Quaternary Ammonium Salt | 60-80 | Normal | Phase Transfer Catalysis |

Advanced Synthetic Approaches Towards this compound

In response to the demand for more efficient, safer, and environmentally benign chemical processes, advanced synthetic approaches for the production of this compound are being explored. These methods focus on the use of novel reagents and catalytic systems, as well as the optimization of reaction conditions for large-scale manufacturing.

Exploration of Novel Reagents and Catalytic Systems for Enhanced Efficiency

Research into advanced synthetic methodologies has led to the exploration of novel reagents and catalysts that can enhance the efficiency and selectivity of the sulfonation of substituted benzaldehydes.

Solid Acid Catalysts: The use of solid acid catalysts presents a promising alternative to traditional liquid acids like sulfuric acid. These catalysts, which can be prepared by immobilizing acidic functional groups on supports such as activated carbon or graphene oxide, offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues. researchgate.net While specific applications to this compound are not extensively documented, their successful use in the acetalization of benzaldehyde suggests potential applicability in related electrophilic substitution reactions. researchgate.net

Ionic Liquids: Ionic liquids have emerged as potential catalysts and solvents for a variety of chemical reactions, including sulfonation. google.com Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. In the context of sulfonation, certain ionic liquids can act as both solvent and catalyst, facilitating the reaction and allowing for easy separation and recycling of the catalytic system. google.com For instance, 1,3-dialkylimidazolium-based ionic liquids have been shown to be effective in the sulfonation of aromatic compounds. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been investigated as a method to accelerate organic reactions. In the context of synthesizing sulfonamides, a derivative of sulfonic acids, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov While direct application to the sulfonation of 2-chlorobenzaldehyde is not widely reported, the successful use of microwave assistance in related reactions, such as the synthesis of benzalacetones from 3-chlorobenzaldehyde, indicates its potential for enhancing the synthesis of this compound. nih.gov

Optimization of Reaction Conditions for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for sulfonation reactions. These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for automation and process control. chemithon.com The high exothermicity of sulfonation reactions can be effectively managed in flow reactors, leading to better temperature control and reduced formation of by-products. While specific flow chemistry protocols for this compound are not detailed in readily available literature, the principles have been successfully applied to the synthesis of other aryl sulfonic acids and related compounds.

Process Control and Automation: For industrial-scale sulfonation, precise control over reaction parameters is crucial. chemithon.com This includes monitoring and adjusting the feed rates of reactants, temperature, and reaction time. Automation of these processes can lead to improved consistency, higher yields, and enhanced safety. The use of in-line analytical techniques can provide real-time data on the progress of the reaction, allowing for immediate adjustments to maintain optimal conditions.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is aimed at minimizing the environmental impact of the manufacturing process. This involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste.

Atom Economy: Traditional sulfonation reactions using a large excess of sulfuric acid or oleum have a poor atom economy, as a significant portion of the reagents is not incorporated into the final product and contributes to the waste stream. chemithon.com The development of catalytic methods, such as those using solid acids or recyclable ionic liquids, can improve the atom economy by reducing the amount of reagent required.

Use of Safer Reagents and Solvents: The use of highly corrosive and hazardous reagents like fuming sulfuric acid poses significant safety and environmental challenges. Research into alternative sulfonating agents and solvent-free reaction conditions is a key aspect of greening the synthesis of this compound. For example, replacing fuming sulfuric acid with a solid acid catalyst or a recyclable ionic liquid can reduce the hazards associated with the process. researchgate.netgoogle.com

Waste Reduction and By-product Prevention: The generation of acidic waste streams is a major environmental concern in traditional sulfonation processes. chemithon.com The neutralization of this waste generates large quantities of inorganic salts. Green chemistry approaches focus on minimizing waste at its source. This can be achieved through the use of catalytic reactions that generate fewer by-products and by developing processes for the recovery and recycling of catalysts and solvents. For instance, in the synthesis of o-benzaldehyde sulfonic acid sodium salt, the combined production and recovery of o-chlorobenzoic acid from the mother liquor represents a strategy for waste valorization. google.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Utilizing catalytic methods to minimize by-product formation. |

| Atom Economy | Employing catalytic systems to reduce the excess of sulfonating agents. |

| Less Hazardous Chemical Syntheses | Replacing fuming sulfuric acid with solid acid catalysts or ionic liquids. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or the use of recyclable ionic liquids. |

| Catalysis | Development of efficient and recyclable solid acid or ionic liquid catalysts. |

| Reduce Derivatives | Designing one-pot synthesis routes to minimize intermediate isolation steps. |

Maximizing Atom Economy in Synthetic Routes

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a fundamental pillar of green synthesis. The traditional route to this compound involves the sulfonation of 2-chlorobenzaldehyde using fuming sulfuric acid. While effective, this method's atom economy can be suboptimal.

The idealized reaction for the sulfonation of 2-chlorobenzaldehyde with sulfur trioxide (the active component of fuming sulfuric acid) can be represented as:

C₇H₅ClO + SO₃ → C₇H₅ClO₄S

A theoretical atom economy calculation for this reaction highlights the inherent efficiency of this pathway, assuming perfect conversion and no side reactions.

Table 1: Theoretical Atom Economy for the Sulfonation of 2-Chlorobenzaldehyde

| Reactant | Molecular Weight ( g/mol ) | Atoms | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 2-Chlorobenzaldehyde (C₇H₅ClO) | 140.57 | C, H, Cl, O | This compound (C₇H₅ClO₄S) | 220.63 | 100 |

| Sulfur Trioxide (SO₃) | 80.06 | S, O | |||

| Total Reactants | 220.63 |

This table illustrates a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product in this idealized reaction.

Minimization of Auxiliary Substances and Waste Prevention Strategies

The reduction of auxiliary substances, such as solvents and separation agents, and the prevention of waste are critical for developing sustainable chemical processes. The conventional sulfonation of 2-chlorobenzaldehyde generates a significant amount of acidic waste, primarily from the excess sulfuric acid used.

Strategies to mitigate this include:

Catalytic Approaches: The use of heterogeneous solid acid catalysts allows for easier separation of the catalyst from the reaction mixture, which can then be recycled and reused. This minimizes the generation of acidic liquid waste.

Solvent-Free Reactions: Conducting the sulfonation in the absence of a solvent, or using the reactant itself as the solvent, can drastically reduce the volume of waste generated. Such solvent-free, or neat, reactions are a cornerstone of green chemistry.

Recycling of Sulfonating Agents: In processes where an excess of the sulfonating agent is unavoidable, developing methods to recover and recycle the unreacted agent is crucial for waste reduction.

Alternative Sulfonating Agents: The use of milder and more selective sulfonating agents, such as chlorosulfonic acid, can sometimes reduce the formation of by-products. However, this must be balanced against the generation of other waste streams, such as hydrochloric acid.

Table 2: Waste Minimization Strategies in the Synthesis of this compound

| Strategy | Description | Potential Impact on Waste Reduction |

| Heterogeneous Catalysis | Replacement of homogeneous acid catalysts (e.g., H₂SO₄) with recyclable solid acid catalysts. | Significant reduction in acidic liquid waste; potential for continuous processing. |

| Solvent-Free Synthesis | Performing the reaction without a solvent. | Elimination of solvent waste and simplification of product purification. |

| Reagent Recycling | Recovery and reuse of unreacted sulfonating agents. | Decreased raw material consumption and waste generation. |

Energy Efficiency Considerations in Synthetic Protocols

The energy consumption of a chemical process is a significant factor in its environmental impact and economic viability. Traditional batch sulfonation reactions often require prolonged heating to achieve satisfactory conversion, leading to high energy consumption.

Modern approaches to improve energy efficiency include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of sulfonation reactions, leading to shorter reaction times and, consequently, lower energy consumption compared to conventional heating methods. The direct and efficient heating of the reaction mixture by microwaves can lead to improved yields and cleaner reaction profiles.

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a reaction mixture, can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. This can lead to shorter reaction times and lower reaction temperatures, contributing to energy savings.

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer better heat and mass transfer, leading to more efficient and controlled reactions. Continuous reactors often have a smaller footprint and can be more energy-efficient for large-scale production.

Table 3: Comparison of Energy Efficiency in Different Synthetic Protocols

| Synthetic Method | Typical Reaction Time | Relative Energy Consumption | Key Advantages |

| Conventional Heating | Several hours | High | Well-established, simple setup |

| Microwave-Assisted | Minutes | Low | Rapid heating, shorter reaction times, often higher yields |

| Ultrasound-Assisted | Tens of minutes to hours | Medium | Enhanced reaction rates at lower temperatures |

| Continuous Flow | Seconds to minutes | Potentially Low | Precise control, improved safety, scalability |

This table provides a qualitative comparison of different heating methods. Actual energy savings will depend on the specific reaction conditions and scale.

By focusing on these core principles of green chemistry, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while potentially improving its economic viability. Further research into novel catalytic systems and process intensification will continue to drive innovation in this area.

Reactivity and Elucidation of Reaction Mechanisms of 4 Chloro 3 Formylbenzenesulfonic Acid

Chemical Transformations Involving the Formyl Group

The formyl group (-CHO) in 4-chloro-3-formylbenzenesulfonic acid is a key site of reactivity, participating in a variety of chemical transformations including oxidation, reduction, and nucleophilic addition. The electronic environment of the aromatic ring, influenced by the electron-withdrawing chloro and sulfonic acid substituents, enhances the electrophilic character of the aldehyde's carbonyl carbon, making it particularly susceptible to chemical modification.

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis.

Oxidation to Carboxylic Acid The formyl group of this compound can be oxidized to a carboxyl group, yielding 4-chloro-3-carboxybenzenesulfonic acid. This reaction is typically carried out using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

The mechanism of oxidation, for instance with chromium-based reagents in acidic conditions, generally proceeds through a hydrate (B1144303) intermediate. The aldehyde first reacts with water to form a geminal diol. This diol then reacts with the oxidizing agent (e.g., chromic acid, H₂CrO₄) to form a chromate (B82759) ester. The final step involves the elimination of the chromate species and the C-H bond of the original aldehyde, resulting in the formation of the carboxylic acid.

Derivative Formation The formyl group also serves as a handle for the synthesis of various derivatives. A notable example is the formation of Schiff bases through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. Additionally, the formyl group can react with hydroxylamine (B1172632) to form an oxime, which can be a precursor to other functional groups like nitriles. orientjchem.org

| Reaction Type | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 4-Chloro-3-carboxybenzenesulfonic acid |

| Schiff Base Formation | Primary Amine (R-NH₂) | N-substituted imine derivative |

| Oxime Formation | Hydroxylamine (NH₂OH) | 4-Chloro-3-(hydroxyiminomethyl)benzenesulfonic acid |

Reduction of the formyl group provides a pathway to the corresponding primary alcohol, which can serve as a versatile intermediate for further functional group interconversions (FGI).

Reduction to Alcohol The aldehyde moiety can be selectively reduced to a primary alcohol (a hydroxymethyl group) using hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 4-chloro-3-(hydroxymethyl)benzenesulfonic acid. Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents, whereas the more reactive LiAlH₄ requires anhydrous conditions. imperial.ac.uk

The mechanism for reduction by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. imperial.ac.uk This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent or during an acidic workup to give the final alcohol product. imperial.ac.uk

Functional Group Interconversions The resulting hydroxymethyl group is a valuable functional group for further synthesis. It can be converted into other functionalities, such as halides (e.g., -CH₂Cl, -CH₂Br), through reaction with appropriate halogenating agents. ub.eduvanderbilt.edu These transformations significantly expand the synthetic utility of the parent compound.

| Reaction Type | Reagent(s) | Product |

| Aldehyde Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 4-Chloro-3-(hydroxymethyl)benzenesulfonic acid |

| FGI (Example) | Thionyl chloride (SOCl₂) on the alcohol | 4-Chloro-3-(chloromethyl)benzenesulfonic acid |

The intrinsic polarity of the carbon-oxygen double bond renders the carbonyl carbon of the formyl group electrophilic and thus susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is the basis for one of the most important classes of reactions for aldehydes.

The general mechanism for nucleophilic addition proceeds in two fundamental steps. libretexts.orglibretexts.org First, the nucleophile attacks the electron-deficient carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid or the solvent, to yield the final neutral addition product, which is often an alcohol. libretexts.orglibretexts.org

The reactivity of the aldehyde in this compound is amplified by the presence of the electron-withdrawing chloro and sulfonic acid groups on the aromatic ring. These groups help to further delocalize electron density away from the carbonyl carbon, increasing its partial positive charge and making it a better electrophile. libretexts.org

| Nucleophile (:Nu) | Intermediate | Final Product (after protonation) | Product Class |

| Hydride ion (:H⁻) | Alkoxide | Alcohol | Primary Alcohol |

| Cyanide ion (:CN⁻) | Cyanoalkoxide | Cyanohydrin | α-Hydroxy nitrile |

| Amine (RNH₂) | Zwitterionic adduct | Imine (Schiff Base) | Imine |

| Hydroxylamine (NH₂OH) | Adduct | Oxime | Oxime |

Reactivity Pertaining to the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a dominant feature of the molecule, defining its acidic properties and strongly influencing the reactivity of the aromatic ring.

Further electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally disfavored due to the cumulative effect of the existing substituents. The sulfonic acid group (-SO₃H) and the formyl group (-CHO) are both powerful deactivating groups and are meta-directing. numberanalytics.comlibretexts.org The chloro group (-Cl) is also deactivating, though it is an ortho, para-director.

The combined influence of three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. numberanalytics.com Any potential EAS reaction would require harsh conditions and would be expected to proceed slowly, if at all. Based on the directing effects of the substituents (-SO₃H and -CHO direct to position 5; -Cl directs to positions 2 and 6), the most likely position for any substitution would be at C-5, which is meta to both the formyl and sulfonic acid groups. However, a more common reaction for aromatic sulfonic acids under heating in the presence of acid is desulfonation, where the sulfonic acid group is cleaved from the ring.

The sulfonic acid group is a strong acid, meaning it readily ionizes in polar solvents such as water. This property is a defining characteristic of the compound's chemical behavior.

Acid-Base Equilibrium In an aqueous solution, this compound establishes an equilibrium where it donates a proton (H⁺) to water, forming the hydronium ion (H₃O⁺) and the corresponding 4-chloro-3-formylbenzenesulfonate anion. Due to the high acidity of the sulfonic acid group, this equilibrium lies far to the right, meaning the compound exists predominantly in its ionized or salt form in neutral or basic solutions. This high degree of ionization is responsible for the compound's significant water solubility.

Salt Formation The mechanism of salt formation is a classic acid-base neutralization reaction. When a base, such as sodium hydroxide (B78521) (NaOH), is added, the hydroxide ion (OH⁻) acts as a proton acceptor. It removes the acidic proton from the -SO₃H group. This proton transfer results in the formation of water and the sodium salt of the sulfonic acid, sodium 4-chloro-3-formylbenzenesulfonate. The sulfonate anion and the sodium cation are held together by ionic forces.

Aromatic Ring Reactivity and Substituent Effects on this compound

The reactivity of the aromatic ring in this compound is substantially influenced by the three substituents attached to it: a chloro group (-Cl), a formyl group (-CHO), and a sulfonic acid group (-SO₃H). Each of these functional groups imparts distinct electronic effects that modulate the electron density of the benzene ring, thereby governing its susceptibility to attack by electrophiles or nucleophiles. Generally, substituents that donate electrons to the ring activate it towards electrophilic attack, while those that withdraw electron density deactivate it. lumenlearning.commasterorganicchemistry.com

All three substituents on this compound are classified as deactivating groups for electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.comchemistrysteps.com The formyl and sulfonic acid groups are potent electron-withdrawing groups due to both inductive effects and resonance. The chlorine atom, while possessing electron-donating lone pairs, deactivates the ring because its strong inductive electron-withdrawal effect outweighs its resonance-donating effect. libretexts.org Consequently, the cumulative effect of these three substituents renders the aromatic ring of this compound significantly less reactive towards electrophiles than benzene itself. lumenlearning.com

Conversely, for nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups is an activating feature. libretexts.org Such groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org Therefore, the formyl and sulfonic acid groups make the ring more susceptible to nucleophilic attack, particularly when a suitable leaving group, such as the chloro substituent, is present.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

|---|---|---|---|---|

| -SO₃H (Sulfonic Acid) | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

| -CHO (Formyl) | 3 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

| -Cl (Chloro) | 4 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

Regioselectivity in Electrophilic and Nucleophilic Aromatic Transformations

Regioselectivity refers to the directional preference of a chemical reaction on a substituted aromatic ring. The existing substituents guide incoming reagents to specific positions (ortho, meta, or para).

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the directing influence of each substituent on this compound determines the position of the incoming electrophile.

Sulfonic Acid Group (-SO₃H): This is a meta-directing group. chemistrysteps.com Relative to its position at C1, it directs electrophiles to positions C3 (occupied) and C5.

Formyl Group (-CHO): This is also a meta-directing group. masterorganicchemistry.com Relative to its position at C3, it directs electrophiles to positions C1 (occupied) and C5.

Chloro Group (-Cl): Halogens are an exception to the general trend; they are deactivating but ortho, para-directing. lumenlearning.com Relative to its position at C4, the chloro group directs electrophiles to positions C3 (occupied) and C5 (ortho), and C1 (occupied, para).

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically involve the replacement of a leaving group (in this case, the chloro atom) by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group, as this allows for resonance stabilization of the carbanionic intermediate. libretexts.org

In this compound, the chloro leaving group is at C4. The strongly electron-withdrawing formyl group is at C3 (meta), and the sulfonic acid group is at C1 (meta). Since neither of the powerful activating groups is in an ortho or para position relative to the chlorine, they cannot provide the crucial resonance stabilization for the Meisenheimer complex. libretexts.org Consequently, nucleophilic aromatic substitution to replace the chlorine atom is electronically disfavored and not expected to proceed readily under typical conditions.

| Transformation Type | Predicted Site of Attack | Reasoning |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5 | All three substituents (-SO₃H, -CHO, -Cl) direct incoming electrophiles to the C5 position. |

| Nucleophilic Aromatic Substitution (NAS) | C4 (Unlikely) | The leaving group (-Cl) is not positioned ortho or para to the strong electron-withdrawing groups (-SO₃H, -CHO), preventing resonance stabilization of the reaction intermediate. |

Synergistic and Antagonistic Electronic Effects of Chloro and Formyl/Sulfonic Acid Functionalities

The interplay between the substituents on this compound gives rise to both synergistic and antagonistic electronic effects.

Synergistic Effects:

Deactivation in EAS: The most prominent synergistic effect is the powerful deactivation of the aromatic ring towards electrophilic attack. The electron-withdrawing inductive and resonance effects of the formyl and sulfonic acid groups combine with the strong inductive withdrawal of the chloro group, drastically reducing the ring's nucleophilicity. lumenlearning.commasterorganicchemistry.com

Regioselectivity in EAS: As detailed previously, the directing influences of all three groups converge on the C5 position. This unified directing effect is a clear example of synergism, leading to a highly specific predicted outcome for any potential EAS reaction.

Antagonistic Effects:

Activating/Deactivating Roles in NAS: For a potential NAS reaction, there is a fundamental antagonism between the structural arrangement of the substituents and the requirements of the reaction mechanism. While the presence of strong electron-withdrawing groups (-CHO, -SO₃H) is in principle activating for NAS, their meta position relative to the chloro leaving group is antagonistic to the resonance stabilization required for the reaction to proceed efficiently. libretexts.org This positional conflict effectively negates the potential activating influence of the formyl and sulfonic acid groups.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Chloro 3 Formylbenzenesulfonic Acid and Its Derivatives

Advanced Vibrational Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 4-Chloro-3-formylbenzenesulfonic acid is characterized by distinct absorption bands corresponding to its constituent sulfonic acid, formyl, and chloro-substituted aromatic moieties.

The sulfonic acid group (–SO₃H) gives rise to several prominent bands. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1120–1200 cm⁻¹ and 1030-1050 cm⁻¹, respectively. researchgate.net A broad absorption band, often seen between 2800 and 3400 cm⁻¹, is characteristic of the O-H stretching vibration within the sulfonic acid group, frequently overlapping with C-H stretching bands.

The formyl group (–CHO) is identified by a strong and sharp absorption peak corresponding to the C=O stretching vibration, which typically appears in the range of 1690–1715 cm⁻¹. The C-H stretch of the aldehyde group itself can sometimes be observed as a weaker band near 2850 cm⁻¹.

The presence of the substituted benzene (B151609) ring is confirmed by several signals. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a series of bands in the 1450–1600 cm⁻¹ region. The substitution pattern on the benzene ring can also influence the spectrum, particularly in the "fingerprint region" below 1000 cm⁻¹, where C-H out-of-plane bending vibrations occur. The C-Cl stretching vibration is expected to produce a band in the 700-800 cm⁻¹ range.

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Sulfonic Acid | 2800–3400 | Broad, Strong |

| Aromatic C–H Stretch | Benzene Ring | >3000 | Medium |

| Aldehyde C–H Stretch | Formyl Group | ~2850 | Weak |

| C=O Stretch | Formyl Group | 1690–1715 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1450–1600 | Medium-Weak |

| S=O Asymmetric Stretch | Sulfonic Acid | 1120–1200 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid | 1030–1050 | Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing insights into the molecular vibrations that induce a change in polarizability. It is particularly useful for analyzing the vibrations of the carbon skeleton and symmetric functional groups.

For this compound, the symmetric stretching of the sulfonate group (–SO₃⁻) is expected to produce a strong and characteristic Raman band around 1040-1050 cm⁻¹. researchgate.netresearchgate.net The aromatic ring vibrations are also prominent in Raman spectra. A sharp band near 1000 cm⁻¹, corresponding to the trigonal ring breathing mode of the benzene ring, is a key diagnostic feature. Other ring stretching and deformation modes will appear in the 1300-1600 cm⁻¹ region.

While the C=O stretch of the formyl group is strong in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of the benzene ring and the S-O bonds are often stronger in Raman than in IR, making the two techniques highly synergistic for a complete vibrational analysis. researchgate.netnih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C–H Stretch | Benzene Ring | >3000 | Medium |

| C=O Stretch | Formyl Group | 1680–1710 | Weak-Medium |

| Aromatic C=C Stretch | Benzene Ring | 1580–1610 | Strong |

| S=O Symmetric Stretch | Sulfonate Group | 1040–1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons.

The aldehydic proton (–CHO) is highly deshielded and is anticipated to appear as a singlet far downfield, typically in the range of δ 9.8–10.2 ppm. rsc.org

The three protons on the aromatic ring will reside in a complex region, deshielded by the electron-withdrawing effects of the chloro, formyl, and sulfonic acid groups. Based on the 1,2,4-trisubstituted pattern, specific splitting patterns are expected:

H-2: This proton is ortho to the formyl group and meta to the sulfonic acid group. It is expected to appear as a doublet.

H-5: This proton is ortho to both the chloro and sulfonic acid groups. It is expected to be the most downfield of the aromatic protons and should appear as a doublet.

H-6: This proton is ortho to the sulfonic acid group and meta to the chloro group. It is expected to appear as a doublet of doublets, being coupled to both H-2 and H-5, though the meta-coupling may be small.

The sulfonic acid proton (–SO₃H) is acidic and its signal is often broad. It can appear over a wide chemical shift range and readily exchanges with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear. scirp.org

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| –CHO | 9.8 – 10.2 | Singlet (s) | - |

| Aromatic H (H-5) | 7.9 – 8.2 | Doublet (d) | J(ortho) ≈ 8-9 |

| Aromatic H (H-2) | 7.7 – 8.0 | Doublet (d) | J(meta) ≈ 2-3 |

| Aromatic H (H-6) | 7.5 – 7.8 | Doublet of Doublets (dd) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: one for the formyl group and six for the aromatic ring.

The carbonyl carbon of the formyl group is significantly deshielded and will appear far downfield, typically in the range of δ 190–195 ppm. rsc.org

The six aromatic carbons will have chemical shifts influenced by their attached substituents.

Quaternary Carbons: The carbons directly bonded to the chloro (C-4), formyl (C-3), and sulfonic acid (C-1) groups will have their signals shifted significantly. The carbon attached to the sulfonic acid group (C-1) is expected around δ 140-145 ppm, while the carbon attached to the chlorine (C-4) might appear around δ 135-140 ppm. scirp.orgchemicalbook.com

Protonated Carbons: The carbons bonded to hydrogen (C-2, C-5, C-6) will appear in the typical aromatic region of δ 120–135 ppm. Their precise shifts will depend on the cumulative electronic effects of the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –CHO | 190 – 195 |

| C-1 (–SO₃H) | 140 – 145 |

| C-3 (–CHO) | 138 – 142 |

| C-4 (–Cl) | 135 – 140 |

| C-5 | 130 – 135 |

| C-2 | 128 – 132 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be expected between the signals of H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be observed between H-2 and H-6 due to their meta-coupling, solidifying the assignment of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would show a cross-peak connecting the ¹H signal of H-2 to its corresponding ¹³C signal (C-2), the H-5 signal to the C-5 signal, and the H-6 signal to the C-6 signal. This allows for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum. youtube.com

By combining the information from these 2D experiments, a complete and confident assignment of all ¹H and ¹³C signals can be achieved, providing a definitive structural elucidation of the molecule.

Table 5: Predicted 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H – ¹H | H-5 ↔ H-6 (strong), H-2 ↔ H-6 (weak) |

| HSQC | ¹H – ¹³C (¹J) | H-2 ↔ C-2, H-5 ↔ C-5, H-6 ↔ C-6, Aldehyde H ↔ Aldehyde C |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. This method provides precise mass-to-charge ratio (m/z) data, which confirms the compound's elemental composition and offers insights into its structural integrity through fragmentation analysis.

The exact mass of this compound is 219.9597075 Da, corresponding to its molecular formula C₇H₅ClO₄S. nih.gov This precise measurement is crucial for unambiguous identification. The molecular weight is calculated at 220.63 g/mol . nih.gov Ion mobility-mass spectrometry further characterizes the molecule's size and shape in the gas phase. Predicted Collision Cross Section (CCS) values, which are calculated for various adducts of the molecule, provide information on its three-dimensional conformation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 220.96698 | 137.7 |

| [M+Na]⁺ | 242.94892 | 148.8 |

| [M-H]⁻ | 218.95242 | 141.4 |

| [M+NH₄]⁺ | 237.99352 | 157.1 |

| [M+K]⁺ | 258.92286 | 144.3 |

| [M+H-H₂O]⁺ | 202.95696 | 134.1 |

| [M+HCOO]⁻ | 264.95790 | 151.5 |

The fragmentation pattern of this compound under mass spectrometry conditions is dictated by the lability of its functional groups. The C-S bond is susceptible to cleavage, leading to the loss of the SO₃ group, a common fragmentation pathway for sulfonic acids. Other potential fragmentation events include the loss of the formyl radical (CHO) or the chlorine atom. The use of related compounds, such as 4-formyl-benzenesulfonic acid, in derivatizing peptides for mass spectrometry highlights the utility of the sulfonate group in directing fragmentation and enhancing ion detection. researchgate.netnih.gov Analysis of these fragmentation patterns provides definitive structural confirmation.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state, providing detailed information on bond lengths, bond angles, and the three-dimensional packing of molecules. While a specific crystal structure for this compound is not widely reported in the literature, an analysis of its functional groups allows for a detailed prediction of its solid-state architecture and supramolecular assembly.

Several challenges may arise in the crystallographic analysis of this compound and its derivatives. The presence of the highly polar sulfonic acid group makes the compound hygroscopic, meaning it readily absorbs moisture from the air. This can impede the growth of high-quality single crystals suitable for diffraction experiments. Furthermore, the formyl and sulfonic acid groups possess rotational freedom, which can lead to positional disorder within the crystal lattice, complicating the refinement of the structural data.

The supramolecular assembly of this compound is expected to be dominated by strong intermolecular interactions. The sulfonic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust N-H⋯O or O-H⋯O hydrogen bonds. These interactions are known to direct the formation of extended structures, such as the inversion-related dimers seen in the crystal structure of the related compound 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. nih.gov In the case of this compound, these hydrogen bonds would likely link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

In addition to hydrogen bonding, the aromatic rings are capable of engaging in π–π stacking interactions, which further stabilize the crystal packing. nih.gov The interplay between strong, directional hydrogen bonds from the sulfonic acid group and weaker, non-directional π–π stacking and van der Waals forces from the chloro-substituted aromatic ring dictates the final crystal structure.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Sulfonic acid group (-SO₃H), Formyl group (-CHO) | Primary driving force for self-assembly, forming extended networks (dimers, sheets, 3D frameworks). |

| π–π Stacking | Benzene ring | Contributes to crystal packing by stacking aromatic rings in parallel or offset arrangements. |

| Dipole-Dipole Interactions | C-Cl bond, C=O bond, S=O bonds | Orients molecules to optimize electrostatic interactions, enhancing lattice stability. |

The combination of these interactions results in a highly organized supramolecular structure, where molecules are precisely arranged to maximize thermodynamic stability. Understanding this assembly is crucial for correlating the compound's solid-state properties with its molecular structure.

Theoretical and Computational Chemistry Studies on 4 Chloro 3 Formylbenzenesulfonic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to model the electronic distribution and energy levels within the molecule, which are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of 4-Chloro-3-formylbenzenesulfonic acid. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

These calculations would reveal the precise spatial relationship between the sulfonic acid, formyl, and chloro substituents on the benzene (B151609) ring. The energetics derived from DFT, such as the total electronic energy and heat of formation, provide quantitative measures of the molecule's thermodynamic stability. For instance, studies on related substituted benzenesulfonic acids have successfully used DFT methods to determine structural parameters. researchgate.net

Table 1: Representative Theoretical Geometrical Parameters for Substituted Benzenes (Note: This table contains representative data for similar structures as specific optimized geometry values for this compound were not available in the cited literature.)

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å | B3LYP/cc-pVTZ |

| C-S bond length | ~1.78 Å | B3LYP/cc-pVTZ |

| S=O bond length | ~1.45 Å | B3LYP/cc-pVTZ |

| C-Cl bond length | ~1.75 Å | B3LYP/6-31G(d,p) |

| C=O (formyl) bond length | ~1.21 Å | B3LYP/6-31G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in predicting the chemical reactivity of a molecule. youtube.comnumberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic compounds.)

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -7.5 eV | Electron Donor |

| LUMO | -2.1 eV | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of Chemical Stability |

Computational Simulation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting and validating experimental data.

Theoretical vibrational frequencies can be calculated using DFT methods, often employing the same functional and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.net These calculations provide the frequencies and intensities of vibrational modes that correspond to peaks in the Infrared (IR) and Raman spectra. The results are crucial for assigning specific absorption bands to the stretching, bending, and torsional motions of different functional groups within the molecule.

For this compound, key predicted vibrations would include:

C=O stretching from the formyl group, expected as a strong band in the IR spectrum, typically around 1700 cm⁻¹. nih.gov

S=O stretching from the sulfonic acid group.

O-H stretching from the sulfonic acid group.

C-Cl stretching vibrations.

Aromatic C-H and C=C stretching modes.

Comparing the computed spectrum with experimental data allows for a detailed and confident assignment of the molecule's vibrational signatures.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies based on calculations of molecules with similar functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3400 - 3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Formyl) | 1690 - 1715 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1340 - 1360 | Strong |

| S=O Symmetric Stretch | 1150 - 1170 | Strong |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a sophisticated application of quantum chemistry that aids significantly in structure elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

These calculations determine the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS). The predicted shifts are highly sensitive to the electronic environment of each atom. For this compound, calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electron-withdrawing or donating effects of the chloro, formyl, and sulfonic acid substituents. Comparing these theoretical shifts with experimental NMR data can confirm the molecular structure and the specific assignment of each resonance. researchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shift Trends (Note: This table describes expected trends as specific calculated values were not available in the cited literature.)

| Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| ¹³C NMR | ||

| C=O (Formyl) | 185 - 195 | Deshielded by electronegative oxygen. |

| C-SO₃H | 140 - 150 | Deshielded by electron-withdrawing sulfonic acid group. |

| C-Cl | 130 - 140 | Deshielded by electronegative chlorine. |

| Aromatic C | 120 - 140 | Shifts vary based on proximity to substituents. |

| ¹H NMR | ||

| CHO (Formyl) | 9.8 - 10.2 | Highly deshielded proton. |

| SO₃H | 10.0 - 12.0 | Acidic proton, often broad and variable. |

Elucidation of Reaction Mechanisms via Computational Modeling

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the available literature, computational modeling is a powerful method for such investigations. This approach involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and products.

By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely mechanism. For this compound, a key area for such study would be the reactions involving its highly reactive formyl group. For example, computational modeling could be used to elucidate the mechanism of nucleophilic addition reactions to the formyl carbonyl, providing detailed insights into the transition state structures and the energetic barriers involved. These theoretical studies can guide the design of new synthetic routes and help explain observed reaction outcomes.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, enabling the examination of the high-energy structures that molecules pass through during a chemical reaction. The identification and characterization of these transition states are crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity.

For this compound, key chemical transformations of interest would involve reactions at its three functional groups: the sulfonic acid group, the formyl group, and the aromatic ring. Hypothetical transition state analyses for reactions at these sites could include:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro, formyl, and sulfonic acid groups deactivates the benzene ring towards electrophilic attack. Computational studies could model the addition of an electrophile and locate the transition states for substitution at different positions on the ring, confirming the regioselectivity of such reactions.

Nucleophilic Addition to the Formyl Group: The aldehyde can undergo nucleophilic attack. Transition state calculations for reactions such as cyanohydrin formation or Grignard reactions would reveal the geometry of the approach of the nucleophile to the carbonyl carbon and the energetics of bond formation.

Reactions of the Sulfonic Acid Group: The acidity of the sulfonic acid group could be explored, as well as its potential to be displaced under certain conditions. The transition states for desulfonation or conversion to sulfonyl chlorides could be computationally modeled.

A hypothetical data table for a transition state analysis of a nucleophilic addition to the formyl group is presented below. It is important to note that this data is illustrative and not based on published research for this specific molecule.

| Parameter | Value | Unit |

| Reaction | Nucleophilic Addition | |

| Reactants | This compound + Nucleophile | |

| Transition State Geometry | Trigonal bipyramidal-like at carbonyl carbon | |

| Imaginary Frequency | -450 | cm⁻¹ |

| Activation Energy (Ea) | 15.2 | kcal/mol |

Construction of Energy Profiles and Determination of Kinetic Parameters for Reactions

Building upon transition state analysis, the construction of a reaction energy profile provides a comprehensive view of the energy changes that occur as reactants are converted into products. This profile maps the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction.

An energy profile for a reaction of this compound would illustrate the relative energies of the reactants, intermediates, transition states, and products. From this profile, key kinetic parameters can be determined:

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. A lower activation energy corresponds to a faster reaction rate.

Enthalpy of Reaction (ΔH): The difference in energy between the products and the reactants, indicating whether a reaction is exothermic or endothermic.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of the various species along the reaction pathway. By locating all stationary points (reactants, products, intermediates, and transition states), a complete energy profile can be constructed.

Below is an illustrative energy profile diagram for a hypothetical two-step reaction involving this compound.

While detailed computational studies on this compound are yet to be widely published, the application of these theoretical methods holds the potential to unlock a deeper understanding of its reactivity and guide the design of new synthetic pathways.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

4-Chloro-3-formylbenzenesulfonic acid serves as a crucial intermediate in the creation of a wide array of organic compounds. musechem.com The reactivity of its functional groups—the electrophilic aldehyde, the water-solubilizing sulfonic acid, and the synthetically versatile chloro group—allows for its participation in numerous chemical transformations. ontosight.ai

Precursor in the Synthesis of Diverse Organic Compounds (e.g., pharmaceuticals, agrochemicals)

In the pharmaceutical sector, this compound is recognized as a key intermediate in the development of various bioactive molecules and potential drug candidates. musechem.com Its structure is particularly valuable in the synthesis of diagnostic agents. A notable example is its use as a precursor for Isosulfan Blue, a triarylmethane dye employed in a medical procedure called lymphangiography to map the lymphatic system. The synthesis of Isosulfan Blue involves the sulfonation of 2-chlorobenzaldehyde (B119727) to yield this compound, which then undergoes further reactions to produce the final dye. While its application in agrochemical synthesis is less documented in publicly available research, the reactive nature of its functional groups suggests potential for the development of novel pesticides and herbicides.

Intermediate in the Production of Dyes and Specialty Chemicals

The presence of the formyl and sulfonic acid groups makes this compound a valuable intermediate in the synthesis of various dyes and pigments. ontosight.ai It is a known precursor in the production of azo dyes, which are a major class of colorants used in the textile, leather, and plastic industries. ontosight.ai The formyl group can be chemically modified, and the sulfonic acid group enhances the water solubility of the resulting dyes, a desirable characteristic for many dyeing processes. ontosight.ai Beyond dyes, this compound is utilized in the production of other industrial and specialty chemicals, where its specific combination of functional groups is required for building more complex molecular structures.

Participation in the Formation of Complex Organic Architectures (e.g., Schiff bases)

The formyl group in this compound is capable of undergoing condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a fundamental process in organic synthesis for creating carbon-nitrogen double bonds. While specific examples of Schiff bases derived directly from this compound are not extensively detailed in available literature, the synthesis of Schiff bases from sulfonamides and various aldehydes is a well-established method for producing compounds with a range of biological activities, including antifungal properties. kcl.ac.ukresearchgate.net The general reaction involves heating the sulfonamide and aldehyde in a solvent like ethanol (B145695) with an acid catalyst. kcl.ac.uk This reactivity highlights the potential of this compound to be used in the construction of complex organic molecules with potential applications in medicinal chemistry and materials science.

Integration into Supramolecular Assemblies and Hybrid Materials

The unique electronic and structural features of this compound make it a candidate for incorporation into more complex material systems, such as metal-organic frameworks and organic-inorganic hybrid materials.

Ligand in Metal-Organic Frameworks (MOFs) for Enhanced Functional Properties (e.g., proton conductivity)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be tuned by carefully selecting the metal and the organic linker. While research specifically employing this compound as a ligand is not widely published, the use of sulfonate-containing organic linkers in MOFs is an active area of investigation, particularly for applications in proton conduction. rsc.org

The sulfonic acid group can act as a proton donor, and when incorporated into the porous structure of a MOF, it can create pathways for proton transport. rsc.org Research on sulfonate-based MOFs has shown that the presence of these functional groups can significantly enhance proton conductivity, which is a key property for applications in proton-exchange membrane fuel cells. nih.gov For instance, a comparative study of two zinc-based MOFs revealed that the one containing sulfonate groups exhibited significantly higher proton conductivity than a similar MOF with sulfate (B86663) groups. nih.gov The proton conductivity of these materials is often dependent on temperature and humidity. nih.gov The introduction of sulfonic acid groups into MOFs can lead to high proton conductivity, in some cases surpassing that of commercially used materials like Nafion. nih.gov

Table 1: Proton Conductivity of Selected Sulfonate-Containing MOFs

| MOF | Functional Group | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) |

|---|---|---|---|---|

| MOF-2 | Sulfonate | 90 | 98 | 5.69 x 10⁻² |

| BUT-8(Cr)A | Sulfonic Acid | 25 | 65 | 6.35 x 10⁻³ |

| TMOF-2 | Sulfonate | 90 | 98 | 1.23 x 10⁻⁴ |

This table is for illustrative purposes and includes data for MOFs with sulfonate groups to demonstrate their potential for proton conductivity. Specific data for a MOF containing this compound is not available.

Component in the Design and Synthesis of Organic/Inorganic Hybrid Systems

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. nih.govrsc.org The synthesis of these materials often involves the sol-gel process, where organic molecules are incorporated into an inorganic matrix, such as silica. researchgate.net

The bifunctional nature of this compound, with its organic aromatic ring and inorganic-like sulfonic acid group, makes it a potential candidate for inclusion in such hybrid systems. The incorporation of molecules with sulfonic acid groups can introduce properties like ion-exchange capabilities and can improve the thermal stability of the resulting material. These hybrid materials have a wide range of potential applications, including in catalysis, drug delivery, and as functional coatings. nih.govresearchgate.net For example, organic-inorganic hybrid materials have been synthesized for the controlled release of anti-inflammatory drugs. researchgate.net While specific research on hybrid materials containing this compound is limited, the principles of their design and synthesis suggest that it could be a valuable component for creating new functional materials. csic.es

Catalysis Research Involving Derivatives of this compound

Research focusing on the catalytic applications of derivatives synthesized directly from this compound is limited in publicly accessible scientific literature. The molecule itself is not a catalyst but serves as a versatile building block for more complex structures that could exhibit catalytic activity.

The potential for developing catalysts from this compound lies in the reactivity of its functional groups:

Formyl Group: This group can be converted into various other functionalities. For example, condensation reactions with amines can yield Schiff bases. These Schiff bases can form stable complexes with a wide range of metal ions, creating metal-organic complexes. Such complexes are a cornerstone of modern catalysis, with applications in oxidation, reduction, and carbon-carbon bond-forming reactions.

Sulfonic Acid Group: The strongly acidic nature of the sulfonic acid group allows for its use in acid catalysis. Derivatives could be designed where this group is the active catalytic site. For instance, polymerizing a derivative of this compound could yield a solid acid catalyst, which is highly valued in industrial chemistry for its ease of separation from reaction products.

Aromatic Ring: The benzene (B151609) ring can be functionalized further, for example, by introducing other substituent groups that can act as ligands for metal catalysts.

A hypothetical application could involve the synthesis of a Schiff base ligand by reacting this compound with a chiral amine. This new molecule could then be complexed with a transition metal (e.g., Palladium, Rhodium, Ruthenium). The resulting chiral metal complex could be investigated as an asymmetric catalyst for enantioselective reactions, which are of paramount importance in the pharmaceutical industry.

The table below outlines hypothetical derivatives and their potential research areas in catalysis, based on the known reactivity of the compound's functional groups.

| Derivative Type | Potential Synthesis Route from Parent Compound | Target Metal for Complexation (if applicable) | Potential Catalytic Application |

| Schiff Base Ligand | Condensation of the formyl group with a primary amine. | Transition Metals (e.g., Pd, Ru, Cu, Mn) | Asymmetric synthesis, oxidation reactions, cross-coupling reactions. |

| Solid Acid Catalyst | Polymerization or grafting onto a solid support (e.g., silica). | N/A | Esterification, hydration of alkenes, alkylation reactions. |

| Phosphine Ligand | Conversion of the formyl group to a chloromethyl group, followed by reaction with a phosphine. | Rhodium, Palladium, Iridium | Hydrogenation, hydroformylation, cross-coupling reactions. |

While these pathways are chemically plausible, it must be reiterated that specific examples of catalysts derived from this compound and their detailed performance in catalytic reactions are not well-documented in current research literature. This highlights a potential area for future exploration in the field of catalyst design and synthesis.

Environmental Considerations and Sustainable Chemistry Aspects in Research

Research on Designing for Degradation and Environmental Fate

While specific research on the environmental fate and degradation pathways of 4-Chloro-3-formylbenzenesulfonic acid is not extensively documented in publicly available literature, insights can be drawn from the behavior of structurally similar compounds, such as other chlorinated aromatic sulfonic acids. The environmental persistence and potential for biodegradation of such molecules are influenced by the presence of both the chloro and sulfonic acid functional groups.

The sulfonic acid group generally enhances water solubility, which can influence the mobility of the compound in aquatic environments. The presence of a chlorine atom on the aromatic ring can increase the compound's recalcitrance to microbial degradation. Chlorinated aromatic compounds are known to be persistent in the environment due to the stability of the carbon-chlorine bond. nih.gov

Research into the biodegradation of benzenesulfonic acids has shown that certain microorganisms are capable of cleaving the sulfonate group and degrading the aromatic ring. nih.gov However, the introduction of a chlorine atom and a formyl group can significantly alter the metabolic pathways and the rate of degradation. The position of these substituents on the benzene (B151609) ring also plays a crucial role in determining the compound's susceptibility to microbial attack.

To facilitate degradation, research in sustainable chemistry focuses on designing molecules that are more susceptible to environmental breakdown after their intended use. This can involve the strategic placement of functional groups that can be targeted by microbial enzymes. For this compound, future research could explore modifications to its structure that would enhance its biodegradability without compromising its desired functionality.

Table 1: Factors Influencing the Environmental Fate of Substituted Benzenesulfonic Acids

| Feature | Influence on Environmental Fate |

| Sulfonic Acid Group | Increases water solubility, potentially leading to wider dispersal in aquatic systems. |

| Chlorine Atom | Generally increases persistence and resistance to biodegradation. |

| Formyl Group | May be susceptible to oxidation or reduction, potentially serving as an initial point of degradation. |

| Aromatic Ring | Can be cleaved by specific microbial dioxygenase enzymes, though this is often hindered by halogen substituents. |

Implementation of Waste Minimization and Pollution Prevention in Research Practices

The synthesis of this compound, like many sulfonation reactions, traditionally involves the use of strong acids and can generate significant waste streams. A known synthetic route involves the sulfonation of 2-chlorobenzaldehyde (B119727) with fuming sulfuric acid. Such processes are effective but raise environmental concerns due to the corrosive nature of the reagents and the generation of acidic waste.

In a research and manufacturing context, the principles of green chemistry advocate for practices that minimize waste and prevent pollution. Key strategies applicable to the synthesis of this compound include: